molecular formula C19H21NO6S B2933305 methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate CAS No. 1797782-09-2

methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate

Cat. No.: B2933305
CAS No.: 1797782-09-2
M. Wt: 391.44
InChI Key: CSOQJMBWSKSWOQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate is a complex organic compound that features an indole moiety, a sulfonyl group, and methoxy substituents. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate typically involves multiple steps. One common route includes the formation of the indole ring followed by sulfonylation and esterification reactions. The reaction conditions often involve the use of catalysts such as SnCl2 and NaOAc in THF, followed by methylation using MeI . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The sulfonyl group may enhance its binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share the indole core but differ in their substituents, leading to variations in their biological activities and applications. Methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate is unique due to its specific combination of functional groups, which may confer distinct properties and applications .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-24-16-10-14(11-19(21)26-3)18(12-17(16)25-2)27(22,23)20-9-8-13-6-4-5-7-15(13)20/h4-7,10,12H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOQJMBWSKSWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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